Dynorphin A (1-13) acetate is a peptide derived from the larger dynorphin A family, which are endogenous opioid peptides known for their potent interactions with the kappa-opioid receptor. The specific sequence of Dynorphin A (1-13) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, and it plays a significant role in pain modulation and neuroprotection. This compound is classified as a neuropeptide and is primarily studied for its pharmacological effects in various biological systems.
Dynorphin A (1-13) is synthesized in the body from precursor proteins and is particularly abundant in the central nervous system. It is classified under the category of opioid peptides, specifically acting as an agonist for the kappa-opioid receptor. Its classification can be summarized as follows:
The synthesis of Dynorphin A (1-13) acetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process generally utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which temporarily protects the amino group during coupling reactions.
The molecular formula for Dynorphin A (1-13) acetate is with a molecular weight of approximately 1603.955 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇₅H₁₂₆N₂₄O₁₅ |
| Molecular Weight | 1603.955 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | Not available |
| Boiling Point | Not available |
The structure features several critical amino acid residues that contribute to its pharmacological activity, particularly at the kappa-opioid receptor.
Dynorphin A (1-13) acetate can undergo various chemical reactions:
Common reagents include:
Dynorphin A (1-13) exerts its effects primarily through activation of kappa-opioid receptors. Upon binding, it induces a conformational change in the receptor that leads to inhibition of adenylate cyclase activity, thus reducing cyclic AMP levels within neurons. This mechanism results in decreased neuronal excitability and pain perception.
Dynorphin A (1-13) acetate exhibits several notable physical and chemical properties:
Studies have shown that Dynorphin A (1-13) can induce neurotoxicity at elevated concentrations, highlighting its dual role as both a signaling molecule and potential neurotoxin under certain conditions.
Dynorphin A (1-13) acetate has diverse applications in scientific research:
Dynorphin A (1-13) is a biologically active N-terminal fragment of the full-length dynorphin A (1-17) peptide, generated through enzymatic cleavage of its precursor prodynorphin [3] [4]. This peptide acts as a highly selective endogenous agonist for the κ-opioid receptor (KOR), a Gi/o-protein coupled receptor (GPCR) widely distributed throughout the central nervous system, including key regions involved in pain processing such as the dorsal root ganglia, dorsal spinal cord, and periaqueductal gray [4] [7]. The sequence of Dynorphin A (1-13) (H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH) contains the conserved N-terminal message domain (Tyr-Gly-Gly-Phe) shared among opioid peptides, coupled with a unique address sequence (Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys) that confers its remarkable selectivity for KOR over other opioid receptors [7] [9].
Binding studies reveal Dynorphin A (1-13) exhibits a subnanomolar affinity (Ki = 0.05 ± 0.01 nM) for human KOR, significantly higher than its affinity for the mu-opioid receptor (MOR, Ki = 1.60 ± 0.18 nM) or delta-opioid receptor (DOR, Ki = 1.25 ± 0.12 nM) [7]. This high binding affinity translates into potent functional activation. Upon binding, Dynorphin A (1-13) triggers canonical KOR signaling pathways:
Table 1: Receptor Affinity and Functional Selectivity of Dynorphin Fragments
| Dynorphin Fragment | hKOR Ki (nM) | hMOR Ki (nM) | hDOR Ki (nM) | Primary Receptor Target | KOR Selectivity (vs MOR) | KOR Selectivity (vs DOR) |
|---|---|---|---|---|---|---|
| Dynorphin A (1-17) | ~0.05 | ~1.6 | ~1.25 | KOR | 32-fold | 25-fold |
| Dynorphin A (1-13) | 0.05 ± 0.01 | 1.60 ± 0.18 | 1.25 ± 0.12 | KOR | 32-fold | 25-fold |
| Dynorphin B (1-13) | ~0.1 | ~5.0 | ~3.0 | KOR | 50-fold | 30-fold |
| α-Neoendorphin | ~0.1 | ~4.0 | ~2.5 | KOR | 40-fold | 25-fold |
Beyond its canonical opioid actions, Dynorphin A (1-13) exerts significant non-opioid effects primarily mediated through interactions with the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. This interaction is a critical contributor to the peptide's neurotoxic potential, particularly at elevated micromolar concentrations observed in pathological states like spinal cord injury [1] [8]. Crucially, these excitotoxic effects are not blocked by opioid receptor antagonists like naloxone or nor-binaltorphimine (nor-BNI), confirming their independence from KOR, MOR, or DOR activation [1].
The mechanism involves direct or indirect facilitation of NMDA receptor function:
The critical involvement of NMDA receptors in dynorphin A (1-13)-induced neurotoxicity is demonstrated by the ability of specific NMDA receptor antagonists to completely prevent neuronal loss in vitro and behavioral signs of neurotoxicity in vivo. MK-801 (Dizocilpine, 10 μM), a non-competitive channel blocker, AP-5 (2-amino-5-phosphopentanoic acid, 100 μM), a competitive antagonist at the glutamate binding site, and 7-chlorokynurenic acid (100 μM), an antagonist at the glycine co-agonist site, all effectively block the excitotoxic effects of Dynorphin A (1-13) [1] [8]. This spectrum of antagonism strongly implicates the NMDA receptor-ion channel complex as the primary mediator of dynorphin's non-opioid excitotoxicity.
Dynorphin A (1-13) exerts a complex and concentration-dependent paradoxical influence on neuronal survival, balancing between neurotoxic and neuroprotective outcomes determined by receptor engagement, concentration, and physiological context [1] [3] [4].
Excitotoxicity via NMDA Receptors: At elevated micromolar concentrations, prevalent after neural trauma or under pathological conditions, the non-opioid NMDA receptor-mediated actions of Dynorphin A (1-13) dominate. Activation of NMDA receptors leads to massive and sustained calcium influx ([Ca²⁺]i). This calcium overload triggers a cascade of deleterious events including mitochondrial dysfunction, activation of calpains and other proteases, generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic neuronal death. This pathway is responsible for the peptide's documented role in exacerbating secondary injury following spinal cord trauma [1] [8]. Intrathecal administration of high doses mimics this, causing hindlimb paralysis and loss of spinal reflexes in rodents [3] [8].
Neuroprotection via Kappa-Opioid Receptors: In contrast, activation of KOR by Dynorphin A (1-13), particularly at lower, more physiological concentrations, can exert moderate neuroprotective effects, especially in the face of concurrent excitotoxic insults. This protective role is revealed indirectly through pharmacological blockade studies. Co-application of the opioid antagonist (-)-naloxone (3 μM) or the selective KOR antagonist nor-binaltorphimine (nor-BNI, 3 μM) with an excitotoxic concentration of Dynorphin A (1-13) exacerbates neuronal loss in spinal cord cultures [1]. Importantly, application of these antagonists alone (at 10 μM) does not cause neuronal loss, indicating that the exacerbation is specific to the presence of the excitotoxic insult. This suggests that concurrent KOR activation by Dynorphin A (1-13) provides a counterbalancing protective signal. Potential mechanisms for KOR-mediated neuroprotection include:
Therefore, the net effect of Dynorphin A (1-13) on neuronal viability depends critically on the balance between its excitotoxic (NMDA-mediated) and inhibitory/neuroprotective (KOR-mediated) actions. Under pathological conditions of high peptide concentration and sustained release, the excitotoxic NMDA component often predominates, overriding the potential protective benefits of KOR activation [1].
Dynorphin A (1-13) profoundly influences neuronal intracellular calcium concentration ([Ca²⁺]i), acting through distinct and sometimes opposing mechanisms linked to its dual receptor activation profile. These calcium dynamics are central to both its physiological signaling and pathological consequences [1] [6].
NMDA Receptor-Mediated Calcium Influx (Excitotoxic Pathway): The primary mechanism by which Dynorphin A (1-13) elevates [Ca²⁺]i is through its action on NMDA receptors. As detailed in section 1.2, activation of NMDA receptors, either directly by des-Tyr fragments or indirectly via enhanced glutamate release/sensitization, opens ligand-gated cation channels highly permeable to Ca²⁺. This results in a rapid and significant influx of extracellular Ca²⁺ into the cytosol. In vitro studies using time-lapse photography and calcium imaging on embryonic mouse spinal cord neurons demonstrate that micromolar concentrations of Dynorphin A (1-13) cause a pronounced and sustained elevation of [Ca²⁺]i, which precedes and correlates with subsequent neuronal death [1]. This calcium surge is completely prevented by co-application of NMDA receptor antagonists like MK-801, AP-5, or 7-chlorokynurenic acid, confirming the pathway's exclusivity to NMDA receptor activation [1].
Kappa-Opioid Receptor-Mediated Inhibition of Calcium Influx (Regulatory Pathway): In contrast to the NMDA-mediated calcium influx, activation of KOR by Dynorphin A (1-13) leads to a reduction in voltage-dependent calcium influx. Voltage-clamp experiments on mouse dorsal root ganglion (DRG) neurons clearly show that Dynorphin A (1-13) reduces the magnitude of inward calcium currents evoked by depolarizing steps [6]. This inhibitory effect is blocked by naloxone, confirming its mediation by classical opioid receptors, and its persistence in neurons where potassium conductance is blocked by intracellular cesium indicates it is not secondary to potassium channel activation [6]. The mechanism involves direct Gβγ subunit interaction with and inhibition of presynaptic N-type and P/Q-type voltage-gated calcium channels (VGCCs), reducing calcium entry during action potentials. This inhibition has two significant consequences:
Table 2: Summary of Dynorphin A (1-13) Effects on Intracellular Calcium Dynamics
| Mechanism | Receptor Pathway | Effect on [Ca²⁺]i | Functional Consequence | Blocked By |
|---|---|---|---|---|
| NMDA Receptor Activation | Non-Opioid (NMDA-R) | ↑↑↑ (Large Increase) | Excitotoxicity, Neuronal Death | MK-801, AP-5, 7-Cl-KYNA |
| VGCC Inhibition (N-type/P/Q-type) | Opioid (KOR) | ↓ (Decrease) | Reduced Neurotransmitter Release, Neuroprotection | Naloxone, nor-BNI |
| Calcium-Induced Calcium Release (CICR) | Secondary to NMDA-R | ↑↑ (Amplification) | Amplification of Excitotoxic Calcium Signal | Ryanodine, IP3R antagonists |
The interplay between these opposing actions on [Ca²⁺]i is critical. Under physiological conditions with lower peptide levels, KOR-mediated inhibition of VGCCs may predominate, contributing to analgesic and potentially neuroprotective effects by stabilizing calcium levels. However, under pathological conditions (e.g., trauma, ischemia) leading to high local concentrations of Dynorphin A (1-13), the massive NMDA receptor-mediated Ca²⁺ influx overwhelms any inhibitory modulation via KOR, triggering cytotoxic pathways. The paradoxical exacerbation of neurotoxicity by KOR antagonists (naloxone, nor-BNI) [1] likely occurs because they remove the KOR-mediated brake (VGCC inhibition and reduced excitability) on the excitotoxic NMDA receptor-driven calcium surge, allowing it to proceed unchecked.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1